molecular formula C15H22O5 B15170928 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol CAS No. 918789-77-2

4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol

Cat. No.: B15170928
CAS No.: 918789-77-2
M. Wt: 282.33 g/mol
InChI Key: HAYQAKOCUGTNQX-UHFFFAOYSA-N
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Description

4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is a chemical compound with the molecular formula C15H22O5 and a molecular weight of 282.332 g/mol . This compound is characterized by its unique structure, which includes a dioxolane ring and a methoxyphenol group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol typically involves the reaction of appropriate phenolic compounds with butoxymethyl dioxolane under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

Scientific Research Applications

4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The dioxolane ring and methoxyphenol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenolic derivatives with dioxolane rings, such as:

Uniqueness

4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is unique due to its specific butoxymethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

918789-77-2

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

4-[4-(butoxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C15H22O5/c1-3-4-7-18-9-12-10-19-15(20-12)11-5-6-13(16)14(8-11)17-2/h5-6,8,12,15-16H,3-4,7,9-10H2,1-2H3

InChI Key

HAYQAKOCUGTNQX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1COC(O1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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